3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole
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Overview
Description
3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole is a heterocyclic compound that contains both a sulfonyl group and a trifluoromethyl group
Scientific Research Applications
3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the development of materials with specific properties, such as polymers or coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of 3,3,3-trifluoropropene derivatives with isonitriles. This reaction proceeds under mild conditions and results in the formation of the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrole ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce various reduced pyrrole derivatives.
Mechanism of Action
The mechanism of action of 3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)pyrrolidines: These compounds also contain a trifluoromethyl group and a pyrrole ring but differ in the presence of other substituents.
3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles: These compounds are structurally similar but lack the sulfonyl group.
Uniqueness
3-methanesulfonyl-4-(trifluoromethyl)-1H-pyrrole is unique due to the combination of the sulfonyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination can enhance the compound’s stability, reactivity, and potential biological activity.
Properties
IUPAC Name |
3-methylsulfonyl-4-(trifluoromethyl)-1H-pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2S/c1-13(11,12)5-3-10-2-4(5)6(7,8)9/h2-3,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYXWVSRCUBETP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CNC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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